N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. This compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANE-1-SULFONAMIDE typically involves the reaction of 1-propanesulfonyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave irradiation has also been reported to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The sulfonamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANE-1-SULFONAMIDE involves the inhibition of specific enzymes by binding to their active sites. This binding prevents the enzyme from catalyzing its normal reaction, thereby disrupting the metabolic processes of the target organism. The molecular targets and pathways involved are still under investigation, but initial studies suggest that the compound may inhibit enzymes involved in folate synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1-Propanesulfonyl chloride
- Methanesulfonyl chloride
- Cyclohexanesulfonyl chloride
- Ethanesulfonyl chloride
Uniqueness
N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANE-1-SULFONAMIDE is unique due to its tetrahydroquinoline core, which imparts specific biological activities not found in simpler sulfonamides. This structural feature makes it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C15H24N2O4S2 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propane-1-sulfonamide |
InChI |
InChI=1S/C15H24N2O4S2/c1-3-10-22(18,19)16-14-8-7-13-6-5-9-17(15(13)12-14)23(20,21)11-4-2/h7-8,12,16H,3-6,9-11H2,1-2H3 |
InChI Key |
OQMOMAJAQDOLFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(CCCN2S(=O)(=O)CCC)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.